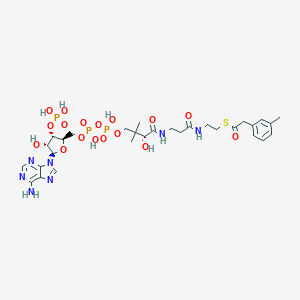

3-Tolylacetyl-coa

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

プロスタサイクリンは、プロスタグランジン I2 としても知られており、生物学的に活性な化合物のプロスタグランジンファミリーのメンバーです。それは強力な血管拡張剤であり、血小板凝集の阻害剤であり、心臓血管の恒常性に重要な役割を果たしています。 プロスタサイクリンは、シクロオキシゲナーゼ酵素を介してアラキドン酸から生合成され、主に血管の血管内皮細胞から放出されます .

準備方法

合成経路と反応条件: プロスタサイクリンは、さまざまな合成経路を通じて合成することができます。一般的な方法の1つは、シクロオキシゲナーゼ酵素を使用してアラキドン酸をプロスタグランジン G2に変換し、次にプロスタグランジン H2にさらに代謝することです。 プロスタグランジン H2は、その後、プロスタサイクリンシンターゼによってプロスタサイクリンに変換されます .

工業生産方法: プロスタサイクリンの工業生産には、通常、必要な酵素と基質を生成するためにバイオテクノロジープロセスが使用されます。これらのプロセスは、最終製品の高収率と純度を確保するために最適化されています。 生産には通常、発酵、抽出、精製の手順が含まれ、プロスタサイクリンを活性型で取得します .

化学反応の分析

反応の種類: プロスタサイクリンは、酸化、還元、置換反応など、さまざまな化学反応を起こします。これらの反応は、その代謝と体内の機能に不可欠です。

一般的な試薬と条件: プロスタサイクリンを含む反応で使用される一般的な試薬には、酸化剤、還元剤、さまざまな触媒が含まれます。これらの反応の条件は、通常、化合物の分解を防ぐために穏やかです。

生成される主要な生成物: プロスタサイクリンの反応から生成される主要な生成物には、6-ケト-プロスタグランジン F1αが含まれ、これははるかに弱い血管拡張剤です。 この生成物は、プロスタサイクリンの酵素的代謝によって生成されます .

科学研究アプリケーション

プロスタサイクリンは、幅広い科学研究アプリケーションを持っています。化学では、プロスタグランジンの合成と反応性を研究するためのモデル化合物として使用されます。生物学では、プロスタサイクリンは、血管拡張や血小板凝集の阻害など、さまざまな生理学的プロセスにおける役割について研究されています。医学では、プロスタサイクリンは、肺動脈性高血圧やアテローム性動脈硬化などの状態の治療に使用されます。 また、新しい薬物や治療薬の開発にも使用されています .

科学的研究の応用

Prostacyclin has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the synthesis and reactivity of prostaglandins. In biology, prostacyclin is studied for its role in various physiological processes, including vasodilation and inhibition of platelet aggregation. In medicine, prostacyclin is used to treat conditions such as pulmonary arterial hypertension and atherosclerosis. It is also used in the development of new drugs and therapeutic agents .

作用機序

プロスタサイクリンは、近くの血小板および内皮細胞上のGタンパク質共役受容体を含むパラクリンシグナル伝達カスケードを通じて効果を発揮します。それはこれらの細胞における環状アデノシン一リン酸(cAMP)のレベルを高め、血管拡張と血小板凝集の阻害につながります。 プロスタサイクリンは、抗炎症作用と抗増殖作用も持ち、さまざまな心臓血管疾患の貴重な治療薬となっています .

類似の化合物との比較

プロスタサイクリンは、トロンボキサン A2やプロスタグランジン E2などの他のプロスタグランジンと比較されることがよくあります。トロンボキサン A2は血小板凝集と血管収縮を促進しますが、プロスタグランジン E2は状況に応じて炎症促進作用と抗炎症作用の両方を持っています。 プロスタサイクリンの血管拡張作用と抗凝集作用のユニークな組み合わせは、これらの他の化合物とは異なります .

類似の化合物のリスト:- トロンボキサン A2

- プロスタグランジン E2

- プロスタグランジン D2

- プロスタグランジン F2α

類似化合物との比較

Prostacyclin is often compared with other prostaglandins, such as thromboxane A2 and prostaglandin E2. Thromboxane A2 promotes platelet aggregation and vasoconstriction, while prostaglandin E2 has both pro-inflammatory and anti-inflammatory effects depending on the context. Prostacyclin’s unique combination of vasodilatory and anti-aggregatory properties makes it distinct from these other compounds .

List of Similar Compounds:- Thromboxane A2

- Prostaglandin E2

- Prostaglandin D2

- Prostaglandin F2α

特性

CAS番号 |

124900-43-2 |

|---|---|

分子式 |

C30H44N7O17P3S |

分子量 |

899.7 g/mol |

IUPAC名 |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-(3-methylphenyl)ethanethioate |

InChI |

InChI=1S/C30H44N7O17P3S/c1-17-5-4-6-18(11-17)12-21(39)58-10-9-32-20(38)7-8-33-28(42)25(41)30(2,3)14-51-57(48,49)54-56(46,47)50-13-19-24(53-55(43,44)45)23(40)29(52-19)37-16-36-22-26(31)34-15-35-27(22)37/h4-6,11,15-16,19,23-25,29,40-41H,7-10,12-14H2,1-3H3,(H,32,38)(H,33,42)(H,46,47)(H,48,49)(H2,31,34,35)(H2,43,44,45)/t19-,23-,24-,25+,29-/m1/s1 |

InChIキー |

NKSKBWZEZMJLSI-FUEUKBNZSA-N |

SMILES |

CC1=CC(=CC=C1)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O |

異性体SMILES |

CC1=CC(=CC=C1)CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O |

正規SMILES |

CC1=CC(=CC=C1)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O |

同義語 |

3-tolylacetyl-CoA 3-tolylacetyl-coenzyme A coenzyme A, 3-tolylacetyl- m-tolylacetyl-coenzyme A |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(Fluoromethyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B39292.png)

![Furo[2,3-c]pyridine-2-carbaldehyde](/img/structure/B39303.png)